
4-(Benzylamino)cyclohexan-1-ol
Description
4-(Benzylamino)cyclohexan-1-ol is a secondary amine derivative of cyclohexanol, characterized by a benzylamino group (–NH–CH₂C₆H₅) at the 4-position of the cyclohexane ring and a hydroxyl group (–OH) at the 1-position.
Properties
IUPAC Name |
4-(benzylamino)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRIOPMWGXBPOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The aminolysis of cyclohexene oxide with benzylamine in hot water represents a green and scalable approach to synthesizing racemic trans-2-(benzylamino)cyclohexanol, a precursor to 4-(benzylamino)cyclohexan-1-ol. The reaction proceeds via nucleophilic ring-opening of the epoxide by benzylamine, facilitated by the polar protic environment of water at elevated temperatures (80–100°C). The stereochemical outcome is governed by the trans addition of benzylamine to the epoxide, yielding a racemic mixture of (1R,2R) and (1S,2S) diastereomers.
Key Optimization Parameters:
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Temperature : Reactions conducted at 100°C achieve >95% conversion within 3.5 hours.
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Solvent : Water acts as both solvent and catalyst, eliminating the need for organic solvents and simplifying purification.
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Stoichiometry : A 1:1 molar ratio of cyclohexene oxide to benzylamine minimizes side products like oligomeric amines.
Resolution of Racemic Mixtures
The racemic trans-2-(benzylamino)cyclohexanol is resolved using enantiopure mandelic acid. Sequential recrystallization with (R)- and (S)-mandelic acid isolates the diastereomeric salts, which are then treated with HCl and NaOH to liberate the free amines. This process achieves enantiomeric excess (ee) values >99% for both (1R,2R) and (1S,2S) isomers.
Data Table 1: Resolution Efficiency
Resolution Step | Yield (%) | ee (%) |
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(R)-Mandelic Acid Recrystallization | 78–80 | >99 |
(S)-Mandelic Acid Recrystallization | 78–80 | >99 |
Debenzylation to this compound
The resolved trans-2-benzylamino cyclohexanols undergo catalytic hydrogenolysis using 5% Pd/C in methanol under 1 atm H₂. This step removes the benzyl group, yielding enantiopure trans-2-aminocyclohexanol. The catalyst loading (2–5 wt%) and reaction time (12–24 hours) are optimized to prevent over-reduction or racemization.
Reductive Amination
Synthetic Pathway
Reductive amination involves the condensation of 4-aminocyclohexanol with benzaldehyde followed by reduction of the intermediate imine. This method is advantageous for its modularity and compatibility with diverse substrates.
Reaction Steps:
Optimization and Challenges
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Reducing Agent : NaBH₄ is preferred over LiAlH₄ due to its milder conditions and compatibility with protic solvents.
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Solvent Effects : Methanol enhances Schiff base solubility but may lead to esterification side products; THF offers improved selectivity but requires anhydrous conditions.
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Yield : Typical yields range from 65–75%, with minor by-products from over-reduction or aldol condensation.
Data Table 2: Reductive Amination Conditions
Parameter | Optimal Value | Yield (%) |
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Benzaldehyde Equiv. | 1.2 | 72 |
NaBH₄ Equiv. | 2.0 | 68 |
Reaction Time (h) | 12 | 70 |
Condensation-Reduction Approach
Methodology
This two-step sequence involves the condensation of cyclohexanol derivatives with benzylamine precursors, followed by reduction. For example, 4-hydroxycyclohexanone is condensed with benzylamine to form an enamine, which is subsequently reduced to the target compound.
Reaction Scheme:
Stereochemical Control
The stereoselectivity of the reduction step depends on the reducing agent:
Data Table 3: Reduction Selectivity
Reducing Agent | cis:% | trans:% |
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NaBH₄ | 75 | 25 |
H₂/Pd-C | 8 | 92 |
Comparative Analysis of Methods
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclohexanone derivative
Reduction: Cyclohexylamine derivative
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Chemical Properties and Structure
4-(Benzylamino)cyclohexan-1-ol is characterized by a cyclohexanol backbone with a benzylamino substitution. The compound's molecular formula is , and it has a molecular weight of approximately 205.30 g/mol. The presence of the hydroxyl group enhances its solubility and reactivity in various chemical environments.
Scientific Research Applications
1. Medicinal Chemistry
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to interact with neurotransmitter systems suggests it could modulate cholinergic activity, which is crucial for cognitive function.
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation, suggesting potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells, which could be further explored for therapeutic applications .
2. Organic Synthesis
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry .
Case Studies
Case Study 1: Cholinesterase Inhibition
A study investigated the cholinesterase inhibitory effects of various benzylamino derivatives. Results indicated that certain modifications to the structure of this compound could significantly enhance its inhibitory potency against acetylcholinesterase and butyrylcholinesterase, highlighting its potential as a therapeutic agent for cognitive disorders.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound exhibited significant anticancer activity by inducing apoptosis in cancer cell lines. These findings support further exploration into the structure-activity relationship to optimize efficacy against specific cancer types.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. As a chiral compound, its enantiomers may exhibit different biological activities by binding to different receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of its target proteins and influencing various cellular processes .
Comparison with Similar Compounds
Comparative Analysis Table
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Implications |
---|---|---|---|---|
4-(Benzylamino)cyclohexan-1-ol (Target) | C₁₃H₁₉NO | ~205 (estimated) | –NH–CH₂C₆H₅ at C4; –OH at C1 | Balanced lipophilicity and reactivity |
(1R,4R)-4-(Dibenzylamino)cyclohexan-1-ol | C₂₀H₂₅NO | 296 | Two benzyl groups on N | Higher steric bulk, lower solubility |
(1R,2R)-2-(Benzylamino)cyclohexanol | C₁₂H₁₇NO | 191.27 | –NH–CH₂C₆H₅ at C2; trans stereochemistry | Enhanced chiral recognition |
Ethyl 4-(Benzylamino)-1-methylcyclohexanecarboxylate | C₁₇H₂₅NO₂ | 275.39 | Ester and methyl groups | Prodrug potential, increased stability |
4-Benzylcyclohexan-1-ol | C₁₃H₁₈O | 190.28 | –CH₂C₆H₅ at C4; no amino group | Reduced hydrogen-bonding capability |
Structure-Activity and Reactivity Insights
- Steric Effects: Dibenzylamino derivatives (e.g., Compound 272) exhibit reduced nucleophilicity due to steric hindrance, whereas mono-benzylamino compounds (e.g., target molecule) retain greater reactivity for alkylation or acylation .
- Electronic Effects : Bromothiophene-modified analogues () may engage in halogen bonding, useful in crystal engineering or inhibitor design .
- Stereochemical Influence: Trans isomers (e.g., (1R,2R)-2-(Benzylamino)cyclohexanol) demonstrate distinct spatial arrangements that could optimize interactions in asymmetric synthesis or receptor binding .
Biological Activity
Overview
4-(Benzylamino)cyclohexan-1-ol is a cyclic amine with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol. This compound is synthesized primarily through the reductive amination of cyclohexanone with benzylamine, typically using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in both medicinal chemistry and biological research.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. As a chiral compound, its enantiomers may exhibit different biological effects, which can include acting as agonists or antagonists in various signaling pathways. This interaction can modulate cellular processes, influencing outcomes such as gene expression and metabolic activities .
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, particularly against Gram-positive bacteria. The exact mechanism by which it exerts these effects remains under investigation .
- Receptor Binding : The compound has been explored for its potential as a ligand in receptor binding studies, particularly in relation to PPAR (Peroxisome Proliferator-Activated Receptor) pathways. It has shown promise in modulating PPARα activity, which is crucial for lipid metabolism and glucose homeostasis .
- Neuroprotective Effects : Some studies have suggested that compounds with similar structures may provide neuroprotective benefits, potentially through antioxidant mechanisms and modulation of neuroinflammatory responses .
1. Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various amino alcohol derivatives, including those structurally related to this compound. The results indicated significant antibacterial effects against Staphylococcus aureus, suggesting that modifications to the benzylamine moiety could enhance efficacy .
2. PPARα Agonism
In a detailed structure-activity relationship (SAR) study, analogues of this compound were tested for their ability to activate PPARα. One representative analogue demonstrated significant efficacy in reducing retinal vascular leakage in diabetic rat models, indicating potential therapeutic applications in diabetic retinopathy .
Compound | Activity | EC₅₀ (µM) | Notes |
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A91 | PPARα Agonist | <5 | Reduced retinal vascular leakage in STZ-induced diabetic rats |
This compound | Antimicrobial | Not specified | Active against Staphylococcus aureus |
The synthesis of this compound involves several steps:
- Reaction Setup : Cyclohexanone is reacted with benzylamine under reductive amination conditions.
- Reducing Agents : Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.
- Solvent System : Ethanol or methanol is typically used as a solvent.
- Reaction Conditions : The reaction often requires heating to reflux temperatures for complete conversion.
This synthetic route allows for the production of the compound on both laboratory and industrial scales.
Comparison with Similar Compounds
This compound can be compared with similar compounds to highlight its unique properties:
Compound | Structure Features | Biological Activity |
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Cyclohexylamine | Simple amine without benzyl group | Limited biological activity |
Benzylamine | Contains benzyl group but lacks cyclohexane ring | Moderate activity |
Cyclohexanol | Hydroxyl group without benzylamine moiety | Limited biological relevance |
The combination of a cyclohexane ring, hydroxyl group, and benzylamine moiety gives this compound a unique profile that enhances its potential applications in medicinal chemistry and industrial processes .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 4-(Benzylamino)cyclohexan-1-ol with high enantiomeric purity?
- The synthesis requires careful selection of reducing agents (e.g., NaBH₄ or LiAlH₄) and solvents (e.g., methanol or THF) to control stereochemistry. Reaction conditions (temperature, pressure, and catalysts like chiral auxiliaries) significantly impact yield and enantioselectivity. For example, using a chiral catalyst in a protic solvent can enhance enantiomeric excess by stabilizing transition states . Multi-step protocols, such as reductive amination of cyclohexanone derivatives with benzylamine, are common, with intermediate purification via column chromatography to isolate diastereomers .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry by identifying coupling constants between protons on adjacent stereocenters. Chiral HPLC or GC-MS with chiral columns quantifies enantiomeric purity. Mass spectrometry (ESI-TOF) confirms molecular weight ([M+H]⁺ ≈ 205.3 g/mol), while IR spectroscopy verifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .
Q. How do physicochemical properties like logP influence the compound’s applicability in biological assays?
- The moderate lipophilicity (logP = ~2.47) suggests balanced membrane permeability, making it suitable for in vitro cellular assays. However, solubility in aqueous buffers may require co-solvents (e.g., DMSO ≤1%). Stability studies under physiological pH (7.4) and temperature (37°C) are recommended to assess degradation kinetics .
Advanced Research Questions
Q. How does stereochemistry at the 1 and 2 positions of the cyclohexanol ring affect biological target interactions?
- The (1R,2S) configuration enhances binding to enzymes or receptors via hydrogen bonding (via -OH and -NH groups) and π-π stacking (benzyl group). For example, the trans-diaxial arrangement of substituents in (1R,2S)-isomers may improve selectivity for G-protein-coupled receptors compared to cis isomers. Computational docking studies (e.g., AutoDock Vina) can model these interactions .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Comparative purity analysis : Use chiral chromatography to confirm enantiomeric ratios, as impurities ≥5% can skew bioassay results. Dose-response curves : Test derivatives across a wider concentration range (nM–μM) to identify off-target effects. Computational validation : Apply QSAR models to predict activity cliffs and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can iridium-catalyzed deoxygenation be adapted to synthesize derivatives of this compound?
- Iridium complexes (e.g., [Cp*IrCl₂]₂) selectively remove hydroxyl groups under mild conditions (H₂, 50°C), enabling access to deoxygenated analogs. Optimize catalyst loading (5–10 mol%) and solvent (toluene) to retain stereochemistry. Post-reaction, purify via flash chromatography and characterize intermediates via NOE NMR to confirm stereochemical integrity .
Q. What computational methods predict collision cross-section (CCS) values for this compound in ion mobility spectrometry?
- DFT calculations (e.g., Gaussian 16) optimize 3D conformers, while MOBCAL software computes CCS using the trajectory method. Compare results with experimental CCS from drift-tube ion mobility to validate accuracy. This approach aids in structural elucidation of unknown metabolites .
Methodological Considerations
Designing a stability study for this compound under varying storage conditions:
- Store samples in amber vials at -20°C (dry), 4°C (aqueous buffer), and 25°C/60% RH. Analyze degradation monthly via HPLC-UV (λ = 254 nm) and LC-MS. Use Arrhenius kinetics to extrapolate shelf-life. Note: Benzylamine oxidation may form byproducts requiring MS/MS identification .
Optimizing enantioselective synthesis using DOE (Design of Experiments):
- Vary factors: solvent polarity (MeOH vs. EtOH), reducing agent (NaBH₄ vs. LiAlH₄), and temperature (0–25°C). Response variables: yield (%) and enantiomeric excess (ee, via HPLC). Apply a Box-Behnken design to identify interactions (e.g., high polarity solvents with LiAlH₄ improve ee by 15%) .
Evaluating metabolic stability in hepatic microsomes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.